2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)-
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Overview
Description
2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C₄H₄BrF₆. This compound is notable for its unique structure, which includes both bromine and multiple fluorine atoms. It is used as a building block in organic synthesis, particularly in the preparation of other fluorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- typically involves the reaction of 4-bromo-1,1,2-trifluoro-1-butene with potassium hydroxide in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide. This reaction yields 1,1,2-trifluoro-1,3-butadiene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of phase-transfer catalysis and strong bases like potassium hydroxide is common in the synthesis of similar fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions.
Common Reagents and Conditions
Potassium Hydroxide (KOH): Used in the preparation of 1,1,2-trifluoro-1,3-butadiene.
Tetrabutylammonium Bromide: Acts as a phase-transfer catalyst in the synthesis reactions.
Major Products Formed
1,1,2-Trifluoro-1,3-butadiene: Formed via the reaction of 4-bromo-1,1,2-trifluoro-1-butene with potassium hydroxide.
Scientific Research Applications
2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex fluorinated compounds.
Material Science: In the development of new materials with unique properties due to the presence of fluorine atoms.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action for 2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- involves its reactivity due to the presence of both bromine and fluorine atoms. The bromine atom can be readily substituted by nucleophiles, while the fluorine atoms contribute to the compound’s stability and reactivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1,2-trifluoro-1-butene: A closely related compound used in similar synthetic applications.
1,1,2-Trifluoro-1,3-butadiene: A product formed from the reaction of 4-bromo-1,1,2-trifluoro-1-butene.
Uniqueness
2-Butene, 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)- is unique due to its combination of bromine and multiple fluorine atoms, which imparts distinct reactivity and stability characteristics. This makes it a valuable building block in the synthesis of various fluorinated compounds .
Properties
CAS No. |
163773-91-9 |
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Molecular Formula |
C5H3BrF6 |
Molecular Weight |
256.97 g/mol |
IUPAC Name |
4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)but-2-ene |
InChI |
InChI=1S/C5H3BrF6/c6-2-1-3(4(7,8)9)5(10,11)12/h1H,2H2 |
InChI Key |
QTLNFAPTIXFPCH-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(C(F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
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